molecular formula C10H8INO B14817963 2-Cyclopropoxy-6-iodobenzonitrile

2-Cyclopropoxy-6-iodobenzonitrile

Cat. No.: B14817963
M. Wt: 285.08 g/mol
InChI Key: AHWCIYQKIZAJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-6-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

While specific industrial production methods for 2-Cyclopropoxy-6-iodobenzonitrile are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzonitriles, while oxidation and reduction can modify the cyclopropoxy group.

Scientific Research Applications

2-Cyclopropoxy-6-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the palladium catalyst facilitates the formation of new carbon–carbon bonds by coordinating with the iodine atom and the boron reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-6-iodobenzonitrile is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

2-cyclopropyloxy-6-iodobenzonitrile

InChI

InChI=1S/C10H8INO/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,7H,4-5H2

InChI Key

AHWCIYQKIZAJCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)I)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.